2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione
Overview
Description
2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione is a halogenated derivative of tryptanthrin, a naturally occurring compound found in various natural sources.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione can be synthesized from indigo or isatin precursors. The synthesis involves halogenation of tryptanthrin derivatives using bromine under mild oxidation conditions. One common method includes microwave-assisted synthesis, which is considered a green chemistry approach .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar halogenation techniques. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods .
Chemical Reactions Analysis
Types of Reactions: 2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinazoline derivatives.
Reduction: Reduction reactions can modify the bromine atoms, leading to debromination or hydrogenation.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in anhydrous acetonitrile.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Various oxidized quinazoline derivatives.
Reduction: Debrominated or hydrogenated indoloquinazoline compounds.
Substitution: Substituted indoloquinazoline derivatives with different functional groups.
Scientific Research Applications
2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other halogenated quinazoline derivatives.
Biology: Studied for its potential antipathogenic, antifungal, and antiparasitic activities.
Medicine: Investigated for its anticancer, antioxidant, and anti-inflammatory properties.
Industry: Explored as a stable active material for all-organic redox flow batteries
Mechanism of Action
The mechanism of action of 2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Inhibiting Enzymes: It can inhibit specific enzymes involved in pathogenic processes.
Modulating Signaling Pathways: It affects signaling pathways such as TAK1, JAK3/STAT3, Wnt/β-catenin, Akt/PKB, FAK, and AP-1/c-Jun, which are crucial for cell proliferation, inflammation, and angiogenesis
Comparison with Similar Compounds
- 2,8-Dimethylindolo[2,1-b]quinazoline-6,12-dione
- 2,8-Diiodoindolo[2,1-b]quinazoline-6,12-dione
- 2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione
Comparison: 2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione is unique due to its bromine atoms, which enhance its photophysical properties and biological activities compared to its methyl, iodo, and chloro counterparts. The bromine atoms contribute to higher singlet oxygen sensitization quantum yields and improved stability in various applications .
Properties
IUPAC Name |
2,8-dibromoindolo[2,1-b]quinazoline-6,12-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Br2N2O2/c16-7-1-3-11-9(5-7)15(21)19-12-4-2-8(17)6-10(12)13(20)14(19)18-11/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUWJEXXTUZLAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N3C4=C(C=C(C=C4)Br)C(=O)C3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.